Ethyl 2-(2-(5-(4-chlorophenyl)oxazole-2-carboxamido)thiazol-4-yl)acetate
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Description
Ethyl 2-(2-(5-(4-chlorophenyl)oxazole-2-carboxamido)thiazol-4-yl)acetate is a useful research compound. Its molecular formula is C17H14ClN3O4S and its molecular weight is 391.83. The purity is usually 95%.
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Mechanism of Action
Mode of Action
It’s worth noting that compounds with similar structures have been found to exhibit antimicrobial and cytotoxic activities .
Biochemical Pathways
Thiazole derivatives, which this compound is a part of, have been associated with diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Result of Action
Compounds with similar structures have shown weak-to-moderate antimicrobial activity and weak cytotoxic activity against tested cancer cell lines .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures, such as thiazole derivatives, have been found to interact with various enzymes, proteins, and other biomolecules . These interactions can lead to a variety of biochemical reactions, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Cellular Effects
The cellular effects of Ethyl 2-(2-(5-(4-chlorophenyl)oxazole-2-carboxamido)thiazol-4-yl)acetate are currently unknown. Similar compounds have been shown to have diverse effects on cells. For example, some thiazole derivatives have demonstrated cytotoxic activity on human tumor cell lines .
Molecular Mechanism
The exact molecular mechanism of action of this compound is not known. It is likely that it interacts with biomolecules in a similar manner to other thiazole derivatives. These compounds can bind to biomolecules, inhibit or activate enzymes, and alter gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to have long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been reported. Similar compounds have been studied in animal models, and their effects can vary with dosage .
Metabolic Pathways
Similar compounds have been found to interact with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been found to interact with transporters or binding proteins .
Subcellular Localization
Similar compounds may be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Properties
IUPAC Name |
ethyl 2-[2-[[5-(4-chlorophenyl)-1,3-oxazole-2-carbonyl]amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O4S/c1-2-24-14(22)7-12-9-26-17(20-12)21-15(23)16-19-8-13(25-16)10-3-5-11(18)6-4-10/h3-6,8-9H,2,7H2,1H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJOAHHMJUFEDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=NC=C(O2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.